molecular formula C6H12O4 B13063187 Butyl dihydroxyacetate

Butyl dihydroxyacetate

Cat. No.: B13063187
M. Wt: 148.16 g/mol
InChI Key: UUQQVORIGBBIBE-UHFFFAOYSA-N
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Description

Butyl dihydroxyacetate is an organic compound with the molecular formula C6H12O4 It is an ester derived from butanol and dihydroxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl dihydroxyacetate can be synthesized through the esterification of butanol with dihydroxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

C4H9OH + HOCH2COOHC4H9OCH2COOH + H2O\text{C4H9OH + HOCH2COOH} \rightarrow \text{C4H9OCH2COOH + H2O} C4H9OH + HOCH2COOH→C4H9OCH2COOH + H2O

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high yields and efficient production. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions: Butyl dihydroxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyl glyoxylate.

    Reduction: Reduction of this compound can yield butyl glycolate.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Butyl glyoxylate

    Reduction: Butyl glycolate

    Substitution: Various substituted butyl esters

Scientific Research Applications

Butyl dihydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and solvents.

Mechanism of Action

The mechanism of action of butyl dihydroxyacetate involves its hydrolysis in biological systems to release butanol and dihydroxyacetic acid. The released dihydroxyacetic acid can participate in various metabolic pathways, including glycolysis. The ester linkage in this compound makes it a potential prodrug, where the active compound is released upon hydrolysis.

Comparison with Similar Compounds

    Butyl acetate: An ester derived from butanol and acetic acid, used as a solvent and flavoring agent.

    Butyl glycolate: An ester derived from butanol and glycolic acid, used in cosmetics and personal care products.

    Butyl glyoxylate: An ester derived from butanol and glyoxylic acid, used in organic synthesis.

Uniqueness: Butyl dihydroxyacetate is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

butyl 2,2-dihydroxyacetate

InChI

InChI=1S/C6H12O4/c1-2-3-4-10-6(9)5(7)8/h5,7-8H,2-4H2,1H3

InChI Key

UUQQVORIGBBIBE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(O)O

Origin of Product

United States

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